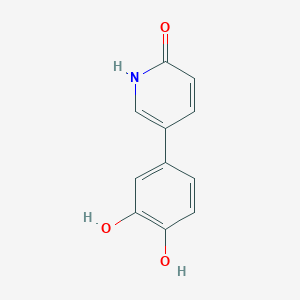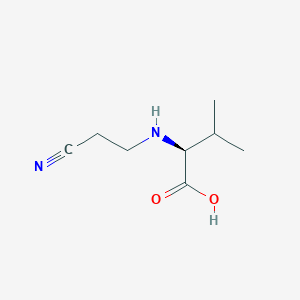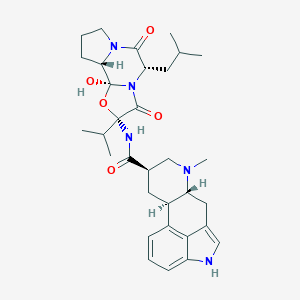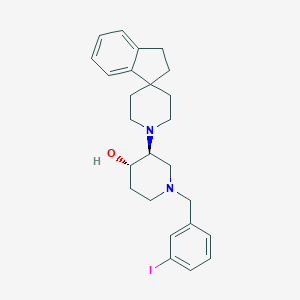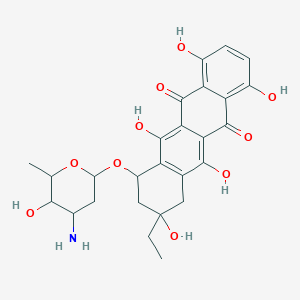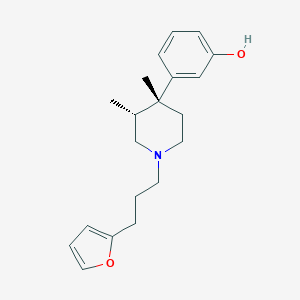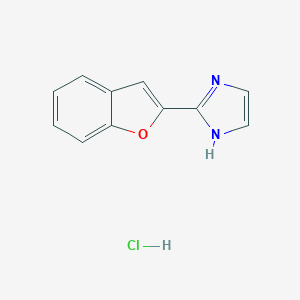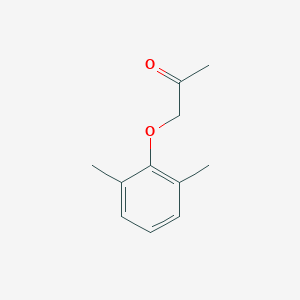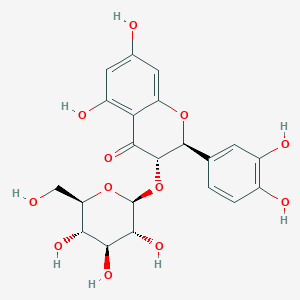
2,4,5-Trimethylphenyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trimethylphenyl azide (TMPA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. TPA is a colorless, crystalline solid that is soluble in organic solvents such as dichloromethane and ethanol. The compound is widely used in organic synthesis, photochemistry, and material science due to its ability to undergo photochemical reactions and generate highly reactive intermediates.
Mécanisme D'action
The mechanism of action of TPA involves the formation of highly reactive intermediates such as nitrene and carbene. These intermediates can undergo various reactions such as insertion, addition, and cycloaddition reactions. The photochemical reaction of TPA with alkenes and alkynes leads to the formation of nitrene and carbene intermediates, which can undergo insertion reactions with C-H, N-H, and O-H bonds.
Biochemical and Physiological Effects
2,4,5-Trimethylphenyl azide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. This inhibition leads to an increase in the levels of acetylcholine, which can lead to various physiological effects such as increased heart rate, muscle contractions, and respiratory rate.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using TPA in lab experiments include its ability to undergo photochemical reactions and generate highly reactive intermediates. This property makes TPA a versatile reagent that can be used in various organic synthesis reactions. The limitations of using TPA include its toxicity and the potential hazards associated with handling the compound. TPA is a highly explosive compound that can lead to serious accidents if not handled properly.
Orientations Futures
There are several future directions that can be explored in the field of TPA research. One potential direction is the development of new synthetic methods for TPA that are more efficient and environmentally friendly. Another direction is the exploration of new photochemical reactions that can be carried out using TPA. Additionally, the use of TPA in material science and nanotechnology can also be explored further. Overall, the unique properties of TPA make it a promising compound for future research in various fields of science.
Méthodes De Synthèse
The synthesis of TPA involves the reaction between 2,4,5-trimethylphenylamine and sodium azide. The reaction is carried out in anhydrous conditions using a polar solvent such as DMF or DMSO. The resulting TPA is purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
2,4,5-Trimethylphenyl azide has been extensively used in scientific research due to its unique photochemical properties. The compound is widely used in the synthesis of various organic compounds such as carboxylic acids, esters, and amides. The photochemical reaction of TPA with alkenes and alkynes leads to the formation of highly reactive intermediates such as nitrene and carbene. These intermediates can be used to generate various functional groups in organic molecules.
Propriétés
Numéro CAS |
147647-81-2 |
|---|---|
Nom du produit |
2,4,5-Trimethylphenyl azide |
Formule moléculaire |
C9H11N3 |
Poids moléculaire |
161.2 g/mol |
Nom IUPAC |
1-azido-2,4,5-trimethylbenzene |
InChI |
InChI=1S/C9H11N3/c1-6-4-8(3)9(11-12-10)5-7(6)2/h4-5H,1-3H3 |
Clé InChI |
XSWJOFIQEHNEND-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)N=[N+]=[N-])C |
SMILES canonique |
CC1=CC(=C(C=C1C)N=[N+]=[N-])C |
Autres numéros CAS |
147647-81-2 |
Synonymes |
2,4,5-Trimethylphenyl azide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



